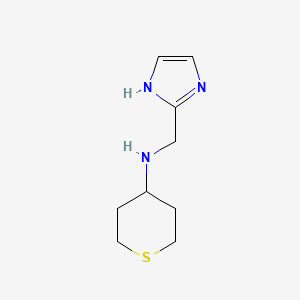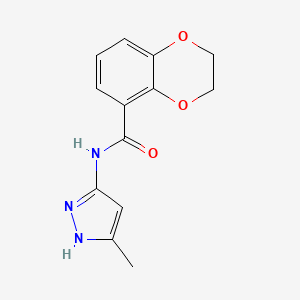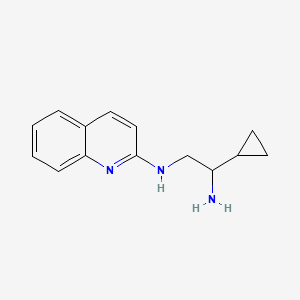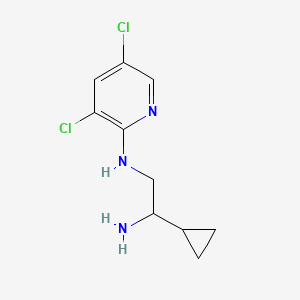![molecular formula C13H19N3O3S B7577279 3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid](/img/structure/B7577279.png)
3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid, also known as TTP488, is a small molecule drug that has garnered interest in the scientific community due to its potential therapeutic applications. TTP488 is a selective antagonist of the receptor for advanced glycation end products (RAGE), a protein that has been implicated in a variety of diseases including Alzheimer's disease, diabetes, and cancer. In
Mécanisme D'action
3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid is a selective antagonist of RAGE, a protein that plays a role in inflammation, oxidative stress, and cell survival. RAGE is overexpressed in various diseases, including Alzheimer's disease, diabetes, and cancer. By blocking RAGE, this compound can reduce inflammation, oxidative stress, and cell death, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In Alzheimer's disease, this compound has been shown to reduce levels of pro-inflammatory cytokines and oxidative stress markers in the brain. In diabetes, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels. In cancer, this compound has been shown to inhibit tumor growth and metastasis by reducing angiogenesis and inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It is also selective for RAGE, which allows for specific targeting of the protein. However, this compound has some limitations. It has low solubility in water, which can affect its bioavailability and limit its use in certain experiments. It also has potential off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on 3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid. One area of interest is the development of more potent and selective RAGE antagonists. Another area of interest is the exploration of this compound's potential therapeutic applications in other diseases, such as cardiovascular disease and neurodegenerative diseases. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential off-target effects.
Méthodes De Synthèse
The synthesis of 3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid involves several steps. The first step involves the synthesis of 1-(1,3-thiazol-4-ylmethyl)piperidine-3-carboxylic acid, which is then coupled with 3-bromopropanoic acid to form this compound. The final product is obtained through a purification process using chromatography. The purity and yield of the final product can be improved by optimizing the reaction conditions and purification steps.
Applications De Recherche Scientifique
3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid has been studied extensively for its potential therapeutic applications in various diseases. In Alzheimer's disease, this compound has been shown to reduce amyloid-beta-induced neuroinflammation and improve cognitive function in animal models. In diabetes, this compound has been shown to reduce insulin resistance and improve glucose tolerance in animal models. In cancer, this compound has been shown to inhibit tumor growth and metastasis in animal models.
Propriétés
IUPAC Name |
3-[1-(1,3-thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c17-12(18)4-3-10-2-1-5-16(7-10)13(19)14-6-11-8-20-9-15-11/h8-10H,1-7H2,(H,14,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINYSSYGKLYJDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CSC=N2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(Oxane-4-carbonylamino)ethyl]benzoic acid](/img/structure/B7577197.png)
![N-[(2,5-difluorophenyl)methyl]thian-3-amine](/img/structure/B7577204.png)


![N-[(1-methylcyclopentyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7577230.png)
![3-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid](/img/structure/B7577236.png)
![4,6-Dimethyl-2-[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]pyridine-3-carbonitrile](/img/structure/B7577241.png)
![3-(3-Methylimidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7577248.png)
![3-[2-(Thiophen-2-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577252.png)
![3-[2-(2-Ethylbutanoylamino)ethyl]benzoic acid](/img/structure/B7577255.png)
![5-methyl-N-[(1-methylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7577262.png)

![3-[2-(Piperidin-1-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577269.png)
